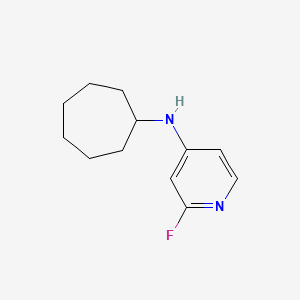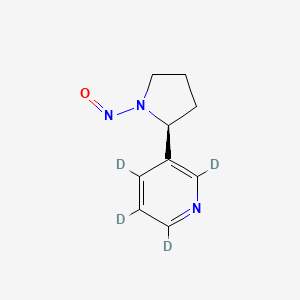
(2S)-N'-Nitrosonornicotine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-N’-Nitrosonornicotine-d4 is a deuterated analog of N’-Nitrosonornicotine, a tobacco-specific nitrosamine. This compound is often used in scientific research to study the metabolism and carcinogenicity of tobacco-related compounds. The deuterium labeling helps in tracing the compound in biological systems, providing insights into its biochemical pathways and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N’-Nitrosonornicotine-d4 typically involves the deuteration of N’-Nitrosonornicotine. The process begins with the synthesis of N’-Nitrosonornicotine, which involves the nitrosation of nornicotine. Deuterium is then introduced into the molecule through a series of chemical reactions, often involving the use of deuterated reagents and solvents.
Industrial Production Methods
Industrial production of (2S)-N’-Nitrosonornicotine-d4 is less common due to its specialized use in research. the production process would likely involve large-scale synthesis of N’-Nitrosonornicotine followed by deuteration using deuterium gas or deuterated solvents under controlled conditions to ensure high purity and yield.
化学反应分析
Types of Reactions
(2S)-N’-Nitrosonornicotine-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the nitroso group to a nitro group.
Reduction: The nitroso group can be reduced to an amine.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-Nitrosonornicotine, while reduction could produce nornicotine.
科学研究应用
(2S)-N’-Nitrosonornicotine-d4 is used extensively in scientific research, particularly in the fields of:
Chemistry: To study the reactivity and stability of nitrosamines.
Biology: To trace the metabolic pathways of nitrosamines in biological systems.
Medicine: To understand the carcinogenic potential of tobacco-specific nitrosamines and develop strategies for cancer prevention.
Industry: To develop safer tobacco products by understanding the formation and mitigation of harmful nitrosamines.
作用机制
The mechanism of action of (2S)-N’-Nitrosonornicotine-d4 involves its interaction with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially cancer. The deuterium labeling allows researchers to trace these interactions and understand the molecular targets and pathways involved in its carcinogenicity.
相似化合物的比较
Similar Compounds
N’-Nitrosonornicotine: The non-deuterated analog, commonly found in tobacco products.
N’-Nitrosoanatabine: Another tobacco-specific nitrosamine with similar carcinogenic properties.
N’-Nitrosoanabasine: Similar in structure and function, also found in tobacco.
Uniqueness
The primary uniqueness of (2S)-N’-Nitrosonornicotine-d4 lies in its deuterium labeling, which allows for precise tracing in biological systems. This makes it an invaluable tool in research for understanding the metabolism and carcinogenicity of nitrosamines.
属性
分子式 |
C9H11N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC 名称 |
2,3,4,6-tetradeuterio-5-[(2S)-1-nitrosopyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D |
InChI 键 |
XKABJYQDMJTNGQ-FUQHWSCXSA-N |
手性 SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CCCN2N=O)[2H] |
规范 SMILES |
C1CC(N(C1)N=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


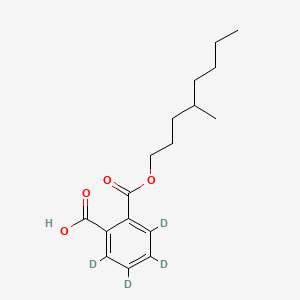
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)
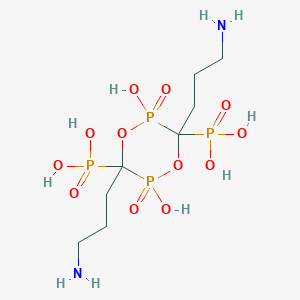
![2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)
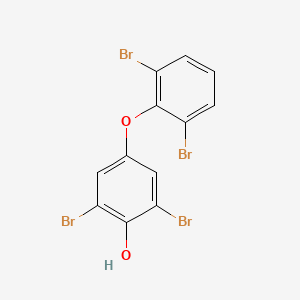

![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13437535.png)
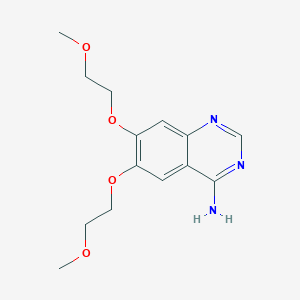
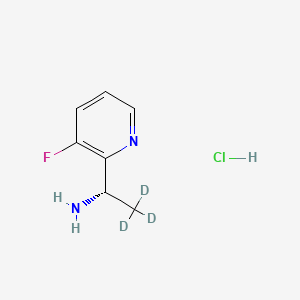
![N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B13437553.png)
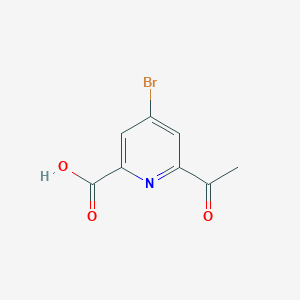
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)
